5-Cyclopropyl-1,3,4-thiadiazol-2-amine
CAS No.: 57235-50-4
Cat. No.: VC20768848
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57235-50-4 |
|---|---|
| Molecular Formula | C5H7N3S |
| Molecular Weight | 141.2 g/mol |
| IUPAC Name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) |
| Standard InChI Key | AVLUMBXGKFNNAS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(S2)N |
| Canonical SMILES | C1CC1C2=NN=C(S2)N |
Introduction
Overview of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
5-Cyclopropyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a five-membered thiadiazole ring with nitrogen atoms at positions 1 and 3, and an amine group at position 2. Its molecular formula is
, and it has a molecular weight of approximately 141.20 g/mol. The compound is notable for its cyclopropyl substituent, which imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Chemical Reactions
5-Cyclopropyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions:
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Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
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Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Alkyl halides, acyl chlorides | Basic conditions |
| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |
| Reduction | Sodium borohydride, lithium aluminum hydride | Varies |
Synthesis Methods
The synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride. This method allows for the formation of the thiadiazole ring while introducing the cyclopropyl group.
Biological Activity
Research indicates that 5-Cyclopropyl-1,3,4-thiadiazol-2-amine exhibits significant biological activities:
Antimicrobial Activity
The compound has demonstrated antibacterial and antifungal properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 31.25 μg/mL | 16–18 |
| Escherichia coli | 62.5 μg/mL | 15–17 |
| Pseudomonas aeruginosa | 32.6 μg/mL | 14–16 |
These results suggest that the compound may exhibit higher activity than standard antibiotics such as ofloxacin.
Applications in Research
5-Cyclopropyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
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Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
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Biological Studies: The compound is investigated for its interactions with various biological targets including enzymes and receptors.
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Industrial Applications: It is utilized in synthesizing other heterocyclic compounds and as an intermediate in organic synthesis.
Comparison with Similar Compounds
5-Cyclopropyl-1,3,4-thiadiazol-2-amine can be compared to other similar compounds:
| Compound Name | Unique Features |
|---|---|
| 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | Larger cycloalkyl group |
| 5-Cyclopropyl-1,3,4-oxadiazol-2-amine | Different heterocyclic structure |
| 5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine | Contains a pyridine ring |
| 5-Hexyl-1,3,4-thiadiazol-2-amine | Longer alkyl chain |
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